ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate is an organic compound that features a trifluoromethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to specific targets. This can result in various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate include:
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluralin: An agrochemical with a trifluoromethyl group.
Uniqueness
This compound is unique due to its specific structure and the presence of both a pyrrole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H8F3NO2 |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
ethyl 1-(trifluoromethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)6-4-3-5-12(6)8(9,10)11/h3-5H,2H2,1H3 |
InChI Key |
XWPIWXFJLNJWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1C(F)(F)F |
Origin of Product |
United States |
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